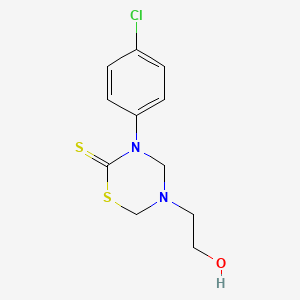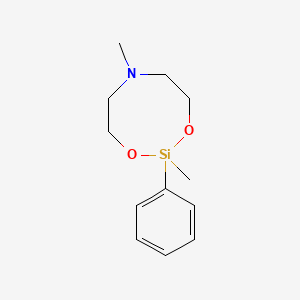
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane is a chemical compound with the molecular formula C12H19NO2Si It is known for its unique structural features, which include a silicon atom integrated into a heterocyclic ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane typically involves the reaction of phenylsilane derivatives with appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6-trimethyl-1,3-dioxa-6-aza-2-silacyclooctane with phenylsilane in the presence of a catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in various substituted silacyclooctane derivatives.
科学的研究の応用
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
作用機序
The mechanism of action of 2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in diverse chemical reactions. The pathways involved in its mechanism of action include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
2,2,6-Trimethyl-1,3-dioxa-6-aza-2-silacyclooctane: Similar structure but lacks the phenyl group.
2,6-Dimethyl-2-vinyl-1,3-dioxa-6-aza-2-silacyclooctane: Contains a vinyl group instead of a phenyl group.
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane: Similar structure with different substituents on the silicon atom.
Uniqueness
This compound is unique due to the presence of both phenyl and silicon atoms within its heterocyclic ring system. This combination imparts distinctive chemical properties, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
18052-33-0 |
|---|---|
分子式 |
C12H19NO2Si |
分子量 |
237.37 g/mol |
IUPAC名 |
2,6-dimethyl-2-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C12H19NO2Si/c1-13-8-10-14-16(2,15-11-9-13)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChIキー |
RZJIXEKPJAJIEO-UHFFFAOYSA-N |
正規SMILES |
CN1CCO[Si](OCC1)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



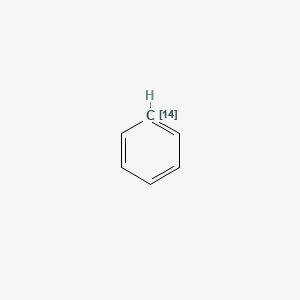


![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
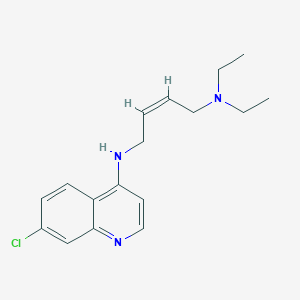
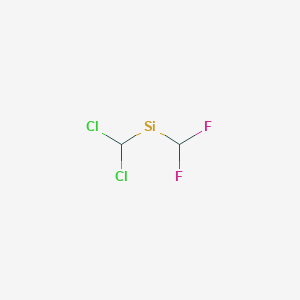
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
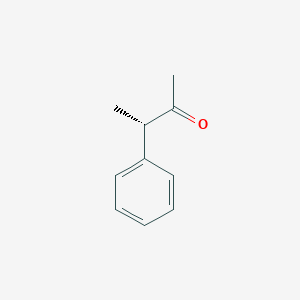
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
